![molecular formula C10H13NO3 B3047398 Benzamide, N-ethyl-4-hydroxy-3-methoxy- CAS No. 138863-01-1](/img/structure/B3047398.png)
Benzamide, N-ethyl-4-hydroxy-3-methoxy-
Overview
Description
Benzamide, N-ethyl-4-hydroxy-3-methoxy-, also known as Ethopabate, is a chemical compound used in scientific research. It is a white crystalline powder with a molecular weight of 225.26 g/mol. Ethopabate is primarily used as an anticoccidial agent in veterinary medicine. It is effective against Eimeria species, which cause coccidiosis in poultry.
Scientific Research Applications
Benzamide, N-ethyl-4-hydroxy-3-methoxy- is primarily used as an anticoccidial agent in veterinary medicine. However, it has also been used in scientific research to study the effects of coccidiosis on poultry. Benzamide, N-ethyl-4-hydroxy-3-methoxy- can be used to induce coccidiosis in poultry and then study the effects of the disease on the birds. This research can help to develop new treatments and preventatives for coccidiosis in poultry.
Mechanism of Action
The exact mechanism of action of Benzamide, N-ethyl-4-hydroxy-3-methoxy- is not fully understood. However, it is believed to work by inhibiting the activity of the parasite's mitochondria. This leads to a decrease in energy production and ultimately the death of the parasite.
Biochemical and Physiological Effects
Benzamide, N-ethyl-4-hydroxy-3-methoxy- has been shown to have a low toxicity to mammals. It is rapidly absorbed and excreted in the urine. In poultry, Benzamide, N-ethyl-4-hydroxy-3-methoxy- has been shown to reduce the severity of coccidiosis and increase weight gain. It has also been shown to reduce the shedding of oocysts, which are the infectious form of the parasite.
Advantages and Limitations for Lab Experiments
One advantage of using Benzamide, N-ethyl-4-hydroxy-3-methoxy- in lab experiments is its effectiveness against Eimeria species. This allows researchers to induce coccidiosis in poultry and study the effects of the disease. However, one limitation of using Benzamide, N-ethyl-4-hydroxy-3-methoxy- is that it is only effective against Eimeria species and cannot be used to study other types of coccidia.
Future Directions
There are several future directions for research on Benzamide, N-ethyl-4-hydroxy-3-methoxy-. One area of research could be to investigate the mechanism of action of Benzamide, N-ethyl-4-hydroxy-3-methoxy- in more detail. This could help to develop new treatments and preventatives for coccidiosis in poultry. Another area of research could be to study the effects of Benzamide, N-ethyl-4-hydroxy-3-methoxy- on other types of coccidia. This could help to develop new treatments for other diseases caused by coccidia. Additionally, research could be done to investigate the potential use of Benzamide, N-ethyl-4-hydroxy-3-methoxy- in other areas of veterinary medicine.
properties
IUPAC Name |
N-ethyl-4-hydroxy-3-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-11-10(13)7-4-5-8(12)9(6-7)14-2/h4-6,12H,3H2,1-2H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUIAHMBULRITO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617677 | |
Record name | N-Ethyl-4-hydroxy-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-4-hydroxy-3-methoxybenzamide | |
CAS RN |
138863-01-1 | |
Record name | N-Ethyl-4-hydroxy-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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